[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride
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Overview
Description
[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methanamine group and a thiazinan-2-yl moiety, which is further oxidized to a dioxo form. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine typically involves multiple steps:
Formation of the Thiazinan Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinan ring. This can be achieved through the reaction of a suitable amine with a thioester under acidic conditions.
Oxidation to Dioxothiazinan: The thiazinan ring is then oxidized to its dioxo form using oxidizing agents such as hydrogen peroxide or peracids.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where the methanamine group is attached to the 4-position of the pyridine ring.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thiazinan ring or the pyridine moiety.
Reduction: Reduction reactions can target the dioxo groups, converting them back to their corresponding thiazinan forms.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with various biomolecules makes it a valuable tool for biochemical assays and structural biology studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine: Similar structure but with the methanamine group at the 3-position of the pyridine ring.
[2-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine: Methanamine group at the 2-position of the pyridine ring.
[2-(1,1-Dioxothiazinan-2-yl)quinolin-4-yl]methanamine: Quinoline ring instead of pyridine.
Uniqueness
The unique positioning of the methanamine group at the 4-position of the pyridine ring in [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride distinguishes it from its analogs. This positioning can influence the compound’s reactivity and interaction with molecular targets, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
[2-(1,1-dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-16(13,14)15;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVBDUHHADVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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